molecular formula C25H24FNO6 B12741086 Axitirome, (S)- CAS No. 156740-74-8

Axitirome, (S)-

Cat. No.: B12741086
CAS No.: 156740-74-8
M. Wt: 453.5 g/mol
InChI Key: FUBBWDWIGBTUPQ-QFIPXVFZSA-N
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Preparation Methods

The synthesis of Axitirome, (S)-, involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired stereochemistry and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Axitirome, (S)-, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Mechanism of Action

Axitirome, (S)-, exerts its effects by binding to thyroid hormone receptor β and activating the reverse cholesterol transport pathway. This leads to the lowering of cholesterol levels and the reduction of liver inflammation. The compound also promotes fat oxidation and increases metabolic rate, contributing to weight loss. The molecular targets and pathways involved include the LDL receptor and various genes regulated by thyroid hormones .

Comparison with Similar Compounds

Axitirome, (S)-, can be compared with other thyroid hormone receptor agonists and LDL receptor stimulants. Similar compounds include:

Properties

CAS No.

156740-74-8

Molecular Formula

C25H24FNO6

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 2-[4-[3-[(S)-(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate

InChI

InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)/t22-/m0/s1

InChI Key

FUBBWDWIGBTUPQ-QFIPXVFZSA-N

Isomeric SMILES

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)[C@H](C3=CC=C(C=C3)F)O)C

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C

Origin of Product

United States

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